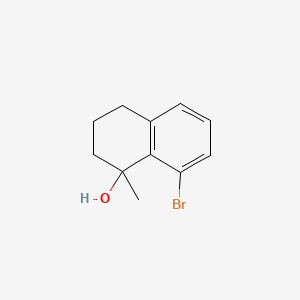
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol is a brominated derivative of 1-naphthalenol This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 1st position of the tetrahydronaphthalenol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol typically involves the bromination of 1,2,3,4-tetrahydro-1-methyl-1-naphthalenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 8-bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenone.
Reduction: Formation of 1,2,3,4-tetrahydro-1-methyl-1-naphthalenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenol: Lacks the bromine atom and methyl group, resulting in different reactivity and properties.
8-Bromo-1,2,3,4-tetrahydro-1-naphthalenol: Similar structure but without the methyl group, leading to variations in its chemical behavior.
1,2,3,4-Tetrahydro-2-azanaphthalene: Contains a nitrogen atom in the ring, significantly altering its chemical and biological properties.
Uniqueness
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.
特性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
8-bromo-1-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-11(13)7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,13H,3,5,7H2,1H3 |
InChIキー |
HWINCPANJKJZTB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=C1C(=CC=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


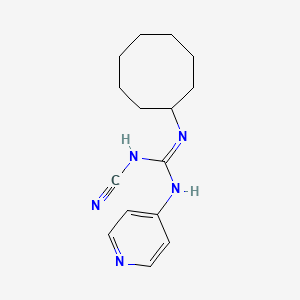
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
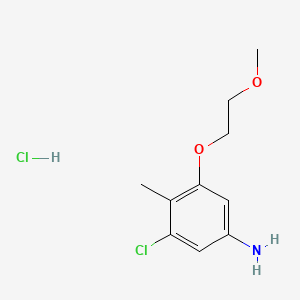
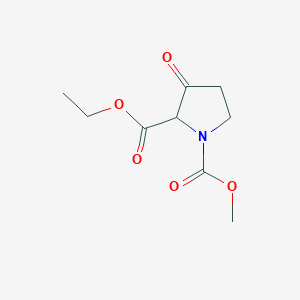

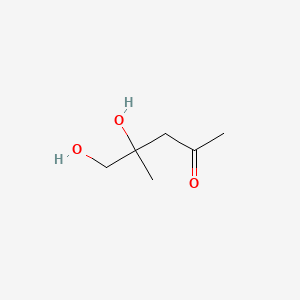
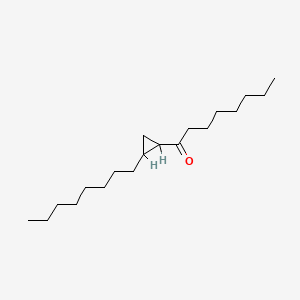
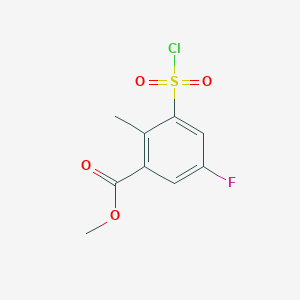
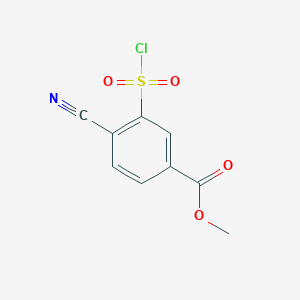
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

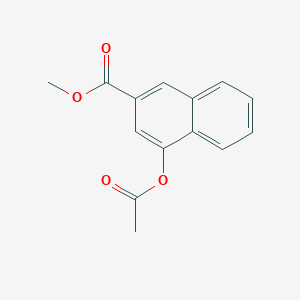
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
